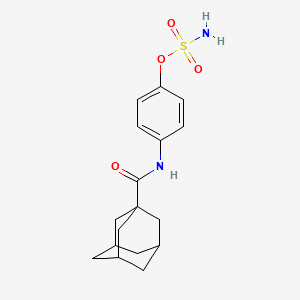
Belinostat glucuronide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Belinostat glucuronide-d5 is a derivative of belinostat, a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase (HDAC) enzymes. Belinostat has been developed for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and has received approval for this indication . The glucuronide-d5 form is a labeled compound used in pharmacokinetic studies to understand the metabolism and excretion of belinostat .
準備方法
Synthetic Routes and Reaction Conditions
Belinostat glucuronide-d5 is synthesized through the glucuronidation of belinostat. The process involves the use of human liver microsomes (HLMs) and uridine diphosphate glucuronic acid (UDPGA) as a cofactor . The reaction conditions typically include incubation at 37°C for a specified period to ensure complete conversion .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors and optimized conditions to maximize yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the isolation of the desired product .
化学反応の分析
Types of Reactions
Belinostat glucuronide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, belinostat.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
科学的研究の応用
Belinostat glucuronide-d5 has several scientific research applications:
Chemistry: Used in studies to understand the metabolic pathways and stability of belinostat.
Biology: Employed in cellular assays to investigate the effects of belinostat on gene expression and protein acetylation.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of belinostat.
Industry: Applied in the development of new HDAC inhibitors and related compounds for therapeutic use
作用機序
Belinostat glucuronide-d5 exerts its effects by inhibiting the activity of histone deacetylase (HDAC) enzymes. This inhibition prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins, leading to the accumulation of acetylated histones and other proteins . This results in increased expression of tumor-suppressor genes, induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis .
類似化合物との比較
Similar Compounds
Vorinostat: Another HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: An HDAC inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Romidepsin: An HDAC inhibitor used for the treatment of cutaneous and peripheral T-cell lymphoma.
Uniqueness
Belinostat glucuronide-d5 is unique due to its specific labeling, which allows for detailed pharmacokinetic studies. Its ability to inhibit multiple classes of HDAC enzymes makes it a versatile compound in cancer therapy .
特性
分子式 |
C21H22N2O10S |
|---|---|
分子量 |
499.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1/i1D,2D,3D,6D,7D |
InChIキー |
FZFPHALYAMPZAH-CSOYGYGYSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


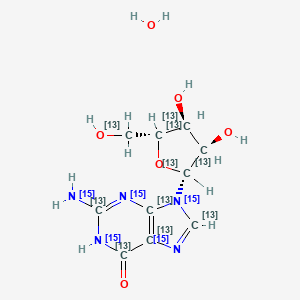

![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
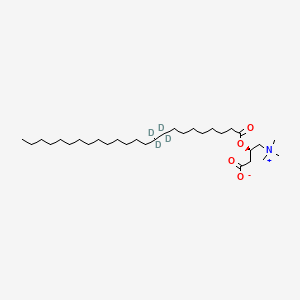
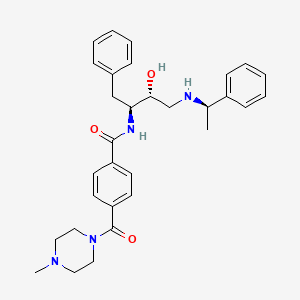
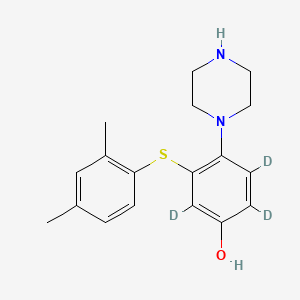

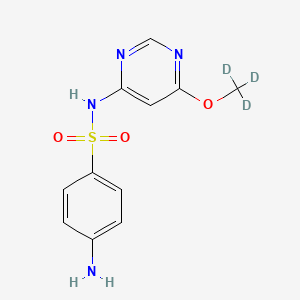
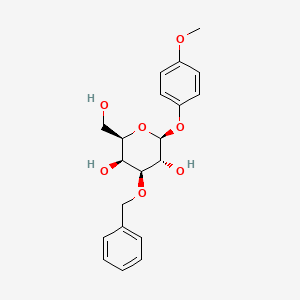
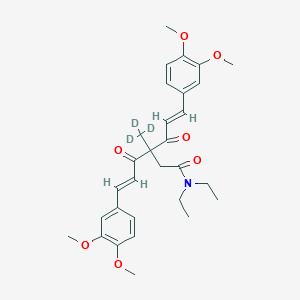
![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)
